1-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(3-(Pyridin-4-yl)-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features a unique combination of pyridine, pyrazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)piperazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine moiety through a nucleophilic substitution reaction, often using a halogenated pyridine and a base such as potassium carbonate.
Introduction of Piperazine:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
1-(3-(Pyridin-4-yl)-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-(3-(Pyridin-4-yl)-1H-pyrazol-5-yl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at histamine H3 receptors or sigma-1 receptors, modulating neurotransmitter release and providing analgesic effects . The compound’s structure allows it to fit into the binding sites of these receptors, inhibiting their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
1-(3-(Pyridin-4-yl)-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound lacks the pyrazole ring and has different biological activities.
1-(3-(Pyridin-4-yl)-1H-pyrazol-5-yl)piperidine: This derivative replaces the piperazine ring with a piperidine ring, altering its pharmacological profile.
N-(pyridin-4-yl)pyridin-4-amine: This compound features a pyridine-pyridine linkage instead of the pyrazole-piperazine structure.
The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and biological activities .
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine |
InChI |
InChI=1S/C12H15N5/c1-3-13-4-2-10(1)11-9-12(16-15-11)17-7-5-14-6-8-17/h1-4,9,14H,5-8H2,(H,15,16) |
InChI Key |
LJFSUAHJUFNMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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